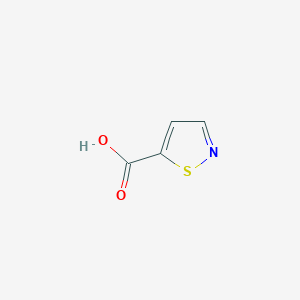

Isothiazole-5-carboxylic acid

Overview

Description

Isothiazole-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its unique chemical properties and significant applications in medicinal chemistry and organic synthesis. The presence of two electronegative heteroatoms in a 1,2-relationship within the ring structure imparts distinct reactivity and stability to the compound .

Mechanism of Action

Target of Action

Isothiazole-5-carboxylic acid derivatives have been found to exhibit significant activity against the enzyme xanthine oxidase . In particular, they might act at the same target as the oxysterol binding protein (PcORP1) of oxathiapiprolin . This protein plays a crucial role in the life cycle of oomycetes, a group of filamentous eukaryotic microorganisms that attack a large number of plants .

Mode of Action

The mode of action of this compound derivatives involves their interaction with the oxysterol binding protein (PcORP1). This interaction has been validated by cross-resistance and molecular docking studies . The compound’s interaction with its target leads to changes in the enzyme’s activity, thereby affecting the organism’s metabolic processes .

Biochemical Pathways

This compound derivatives affect the biochemical pathways associated with the metabolism of purines. They inhibit the enzyme xanthine oxidase, which catalyzes the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid . This inhibition disrupts the normal functioning of these pathways, leading to downstream effects on the organism’s metabolism .

Pharmacokinetics

The hydrolysis characteristics of a novel 3,4-dichloroisothiazole based fungicide, a related compound, have been investigated under different conditions (ph and temperature) using ultra-performance liquid chromatography (uplc) and quadrupole time-of-flight (q-tof) .

Result of Action

The result of the action of this compound derivatives is the inhibition of xanthine oxidase activity, which leads to a disruption in the metabolism of purines . This disruption can have significant molecular and cellular effects, including the induction of systemic acquired resistance (SAR) in plants .

Action Environment

The action of this compound derivatives can be influenced by environmental factors such as pH and temperature . These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothiazole-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds. This method addresses the challenges posed by the instability of thiohydroxylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Isothiazole-5-carboxylic acid undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thioethers or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted isothiazoles .

Scientific Research Applications

Isothiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

- Thiazole-5-carboxylic acid

- Isoxazole-5-carboxylic acid

- Benzothiazole-5-carboxylic acid

Biological Activity

Isothiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its chemical structure allows it to interact with various biological targets, making it a versatile scaffold in drug design.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of this compound. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One compound showed high potency against K563 leukemia cells, with an IC50 comparable to dasatinib, while exhibiting lower activity against mammary and colon carcinoma cells (IC50 = 20.2 µM and 21.6 µM, respectively) .

Xanthine Oxidase Inhibition

Another significant biological activity is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism. A study reported the synthesis of twenty-two thiazole-5-carboxylic acid derivatives, with one compound (GK-20) demonstrating an IC50 value of 0.45 µM against XO, indicating strong inhibitory activity. The structure-activity relationship (SAR) analysis suggested that para-substitution on the aromatic ring enhances inhibitory potential .

Antidiabetic Properties

This compound derivatives have also been investigated for their antidiabetic effects. For example, a derivative was shown to significantly reduce blood glucose levels and improve insulin sensitivity in a streptozotocin-induced diabetic rat model. The treatment also led to decreased levels of pro-inflammatory cytokines and improved pancreatic histology .

The mechanisms underlying the biological activities of this compound derivatives are varied:

- Antitumor Mechanism : The antitumor effects are often attributed to the induction of apoptosis and disruption of mitotic processes in cancer cells, potentially through inhibition of specific kinases involved in cell proliferation .

- Xanthine Oxidase Inhibition : Inhibitors like GK-20 bind to the active site of xanthine oxidase, blocking substrate access and preventing uric acid production, which is crucial for conditions like gout .

- Antidiabetic Mechanism : The observed improvements in glycemic control are likely due to enhanced insulin signaling pathways and reduced oxidative stress, which are pivotal in diabetes management .

Case Studies

- Anticancer Activity : A study involving the synthesis of novel thiazole derivatives demonstrated their ability to induce cell cycle arrest in cancer cells while promoting apoptosis through caspase activation .

- Diabetes Management : In another study, the administration of a specific thiazole derivative resulted in significant reductions in serum glucose levels and improvements in lipid profiles in diabetic rats, showcasing its potential as a therapeutic agent for diabetes .

Table: Summary of Biological Activities

| Activity Type | Compound Name | IC50 Value | Mechanism |

|---|---|---|---|

| Antitumor | 2-amino-thiazole-5-carboxamide | 20.2 µM (MCF-7) | Induces apoptosis |

| Xanthine Oxidase Inhibition | GK-20 | 0.45 µM | Competitive inhibition at active site |

| Antidiabetic | BAC | Not specified | Reduces oxidative stress and inflammation |

Properties

IUPAC Name |

1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYXPOOZYZHPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409455 | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10271-85-9 | |

| Record name | 5-Isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10271-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Isothiazole-5-carboxylic acid derivatives described in the research?

A1: The research primarily focuses on utilizing this compound derivatives for controlling animal parasites, particularly arthropods and insects. One study describes a combination of a known this compound derivative, 3,4-dichloro-isothiazole-5-carboxylic acid - (2-cyano-anilide), with other known insecticidal active ingredients for enhanced parasite control. []

Q2: Can you elaborate on the synthesis of this compound derivatives discussed in the research?

A2: One of the papers details the synthesis of various 3-Phenyl-5-alkylthioisothiazole-4-carbonitriles and 3-Phenylthieno(3,2-d)isothiazoles, which are derivatives of this compound. The synthesis involves oxidizing alkyl 3-amino-4-cyano-3-phenylpropenedithioates, obtained by alkylating the condensation product of 3-amino-3-phenylpropenenitrile and carbon disulfide. This process leads to the formation of the desired this compound derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.